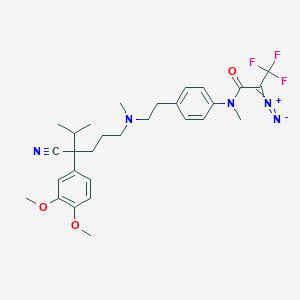

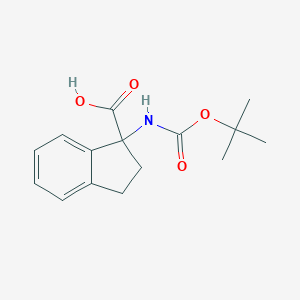

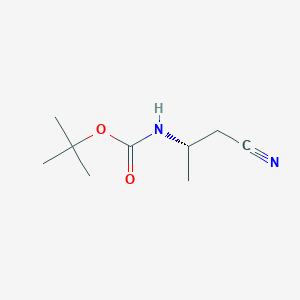

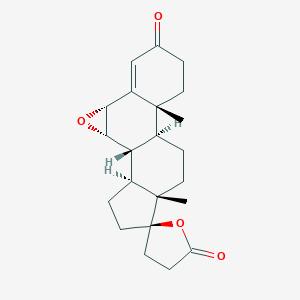

![molecular formula C22H29N5O4 B051330 (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid CAS No. 118537-34-1](/img/structure/B51330.png)

(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid, also known as BMS-986001, is a synthetic peptide agonist of the glucagon-like peptide-1 (GLP-1) receptor. It is a potential treatment for type 2 diabetes and obesity due to its ability to increase insulin secretion and reduce appetite.

Mecanismo De Acción

(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid binds to and activates the GLP-1 receptor, a G protein-coupled receptor expressed on pancreatic beta cells and other tissues. Activation of the GLP-1 receptor leads to increased insulin secretion, inhibition of glucagon secretion, and reduction of appetite. (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has a longer half-life than endogenous GLP-1 due to its resistance to degradation by dipeptidyl peptidase-4 (DPP-4).

Efectos Bioquímicos Y Fisiológicos

(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has been shown to have several biochemical and physiological effects in animal models and humans. In animal studies, (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has been shown to increase insulin secretion, improve glucose tolerance, and reduce body weight. In clinical trials, (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has been shown to reduce HbA1c levels and body weight in patients with type 2 diabetes. (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has also been shown to have beneficial effects on lipid metabolism and cardiovascular function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid is its specificity for the GLP-1 receptor, which reduces the risk of off-target effects. Another advantage is its longer half-life compared to endogenous GLP-1, which allows for less frequent dosing. One limitation of (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid is its high cost compared to other GLP-1 receptor agonists. Another limitation is the lack of long-term safety data.

Direcciones Futuras

For (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid include further clinical trials to evaluate its long-term safety and efficacy in treating type 2 diabetes and obesity. Other potential applications for (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid include the treatment of non-alcoholic fatty liver disease (NAFLD) and cardiovascular disease. Future research may also focus on developing more cost-effective methods for synthesizing (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid.

Métodos De Síntesis

(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid is synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled stepwise on a solid support using Fmoc chemistry. The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity and yield.

Aplicaciones Científicas De Investigación

(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has been extensively studied as a potential treatment for type 2 diabetes and obesity. In preclinical studies, (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has been shown to increase insulin secretion, improve glucose tolerance, and reduce body weight in animal models of diabetes and obesity. In clinical trials, (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has been shown to be safe and well-tolerated, with promising results in reducing HbA1c levels and body weight in patients with type 2 diabetes.

Propiedades

Número CAS |

118537-34-1 |

|---|---|

Nombre del producto |

(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid |

Fórmula molecular |

C22H29N5O4 |

Peso molecular |

427.5 g/mol |

Nombre IUPAC |

(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid |

InChI |

InChI=1S/C22H29N5O4/c23-11-1-2-18(21(30)31)25-19(28)15-8-5-13(6-9-15)3-4-14-7-10-17-16(12-14)20(29)27-22(24)26-17/h5-6,8-9,14,18H,1-4,7,10-12,23H2,(H,25,28)(H,30,31)(H3,24,26,27,29)/t14-,18+/m1/s1 |

Clave InChI |

FLERDSAOIKEJCT-KDOFPFPSSA-N |

SMILES isomérico |

C1CC2=C(C[C@@H]1CCC3=CC=C(C=C3)C(=O)N[C@@H](CCCN)C(=O)O)C(=O)N=C(N2)N |

SMILES |

C1CC2=C(CC1CCC3=CC=C(C=C3)C(=O)NC(CCCN)C(=O)O)C(=O)NC(=N2)N |

SMILES canónico |

C1CC2=C(CC1CCC3=CC=C(C=C3)C(=O)NC(CCCN)C(=O)O)C(=O)N=C(N2)N |

Sinónimos |

5,8,10-trideaza-5,6,7,8-tetrahydropteroylornithine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B51257.png)